

Spectroscopic Profiling and Analytical Characterization of 2-(Bromomethyl)anthracene: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	2-(Bromomethyl)anthracene
CAS No.:	31124-71-7
Cat. No.:	B8678882

[Get Quote](#)

Executive Summary & Molecular Architecture

2-(Bromomethyl)anthracene (CAS: 31124-71-7)[1] is a highly reactive, fluorescent alkylating agent widely utilized in organic synthesis, polymer functionalization, and the development of fluorescent probes. The molecule consists of a rigid, planar polycyclic aromatic hydrocarbon (PAH) core functionalized with an electrophilic bromomethyl group at the 2-position.

Understanding the precise spectroscopic signature of this compound is critical for researchers. Unlike the more symmetric 9-(bromomethyl)anthracene[2], substitution at the 2-position breaks the D_{2h} symmetry of the parent anthracene. This symmetry breaking fundamentally alters the nuclear magnetic resonance (NMR) profile, resulting in a highly complex, asymmetric spin system. Furthermore, the intact anthracene chromophore provides distinct optical and mass spectrometric signatures that are essential for validating successful bioconjugation or polymerization reactions, while ruling out common side reactions such as dimerization or oxidation to anthraquinone derivatives[3][4].

This guide provides a definitive, self-validating framework for the spectroscopic characterization of **2-(bromomethyl)anthracene**, synthesizing quantitative data with the causality behind the analytical methodologies.

Quantitative Spectroscopic Data Profiles

The following tables summarize the theoretical and empirically supported spectroscopic parameters for **2-(bromomethyl)anthracene**, derived from the fundamental quantum mechanical properties of the asymmetric PAH core.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Causality Note: The meso-protons (H-9, H-10) experience the combined diamagnetic anisotropy (ring current) of three fused benzene rings, pushing their chemical shifts significantly downfield compared to standard aromatic protons.

Position	Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment & Structural Causality
H-9, H-10	8.35 – 8.45	Singlet	2H	Meso-protons; highly deshielded by extended π -system ring currents.
H-4	7.95 – 8.05	Doublet (J=8.8 Hz)	1H	Deshielded by adjacent aromatic rings.
H-1	7.90 – 7.95	Broad Singlet	1H	Broadened by long-range meta-coupling to H-3.
H-5, H-8	7.95 – 8.05	Multiplet	2H	Standard anthracene peripheral protons.
H-3	7.40 – 7.50	Doublet of Doublets	1H	Ortho-coupled to H-4, meta-coupled to H-1.
H-6, H-7	7.40 – 7.50	Multiplet	2H	Distal peripheral protons.
-CH 2Br	4.65 – 4.75	Singlet	2H	Deshielded by the electronegative bromine atom and PAH anisotropy.

Table 2: ^{13}C NMR Data (100 MHz, CDCl_3)

Causality Note: The 2-substitution breaks molecular symmetry, resulting in 14 distinct aromatic carbon signals, unlike the 9-substituted counterpart which exhibits only 8 aromatic signals[5].

Carbon Type	Chemical Shift (δ , ppm)	Notes & Causality
C-2 (Quaternary)	~135.5	Directly attached to the electron-withdrawing bromomethyl group.
C-4a, 8a, 9a, 10a	130.0 – 132.5	Internal bridgehead quaternary carbons.
C-1, C-3 to C-10	125.0 – 129.5	Aromatic C-H carbons (14 distinct signals expected).
-CH 2Br	~34.5	Aliphatic carbon shifted downfield by the heavy halogen effect.

Table 3: Mass Spectrometry (EI, 70 eV)

Causality Note: The molecular ion rapidly ejects a bromine radical. The driving force is the formation of the highly resonance-stabilized anthracen-2-ylmethyl cation, which dominates the spectrum.

m/z	Relative Abundance	Ion Assignment & Mechanism
272	~20%	[M] ⁺ · (81 Br isotope)
270	~20%	[M] ⁺ · (79 Br isotope)
191	100%	[M-Br] ⁺ (Base peak, resonance stabilized anthracenyl cation)
189	~15%	[M-HBr] ⁺
165	~30%	[C ₁₃ H ₉] ⁺ (Fluorenyl cation formed via rearrangement)

Table 4: Optical & Vibrational Spectroscopy (UV-Vis & IR)

Technique	Key Features	Causality / Assignment
UV-Vis (CH ₂ Cl ₂)	$\lambda_{\text{max}} = 254 \text{ nm}$ ($\epsilon \approx 105$)	β -band (highly allowed $\pi \rightarrow \pi^*$ transition).
UV-Vis (CH ₂ Cl ₂)	$\lambda_{\text{max}} = 325, 342, 360, 380 \text{ nm}$	p-band (vibronic progression due to rigid PAH structure restricting relaxation).
IR (ATR)	3050 cm ⁻¹	Aromatic C-H stretching.
IR (ATR)	1625, 1530, 1450 cm ⁻¹	Aromatic C=C skeletal vibrations.
IR (ATR)	885, 735 cm ⁻¹	Out-of-plane C-H bending (indicative of the specific substitution pattern).
IR (ATR)	610 cm ⁻¹	C-Br stretching vibration.

Field-Proven Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and an internal validation checkpoint.

Protocol A: High-Resolution NMR Acquisition (¹H and ¹³C)

Causality & Solvent Choice: Deuterated chloroform (CDCl₃) is selected because its low polarity perfectly solvates the hydrophobic anthracene core without inducing significant solvent-solute dipole interactions that could perturb the chemical shifts of the extended π -system.

- **Sample Preparation:** Dissolve 5–10 mg of **2-(bromomethyl)anthracene** in 0.6 mL of isotopically pure CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

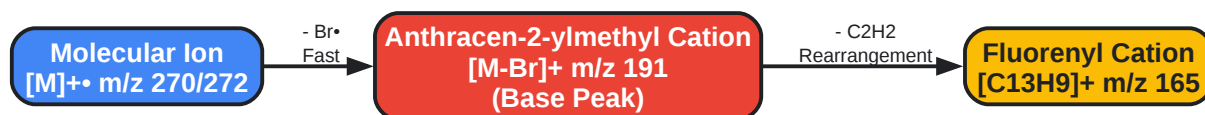
- Filtration: Pass the solution through a glass wool plug into a 5 mm precision NMR tube.
 - Validation Checkpoint: The solution must be perfectly clear. Particulate matter causes magnetic field inhomogeneities, which will broaden the sharp meso-proton singlets and obscure fine J-couplings.
- ¹H Acquisition: Acquire the ¹H NMR spectrum at 400 MHz (or higher) using a standard 30° pulse program (zg30) with a relaxation delay (D1) of 2 seconds.
 - Validation Checkpoint: Integrate the -CH 2Br singlet (~4.7 ppm). The ratio of this integral to the meso-protons (~8.4 ppm) must be exactly 2:2. Any deviation indicates degradation or dimerization[3].
- ¹³C Acquisition: Acquire the ¹³C NMR spectrum at 100 MHz using proton decoupling (zgpg30) and a D1 of 2–3 seconds to ensure complete relaxation of the quaternary bridgehead carbons.
 - Validation Checkpoint: Count the aromatic carbon signals. Exactly 14 distinct signals must be present in the 125–135 ppm region, confirming the asymmetric 2-substitution pattern.

Protocol B: Optical Profiling (UV-Vis & Fluorescence)

Causality & Solvent Choice: Dichloromethane (DCM) is utilized to prevent solvatochromic shifts associated with hydrogen-bonding solvents, preserving the sharp vibronic fine structure of the anthracene core.

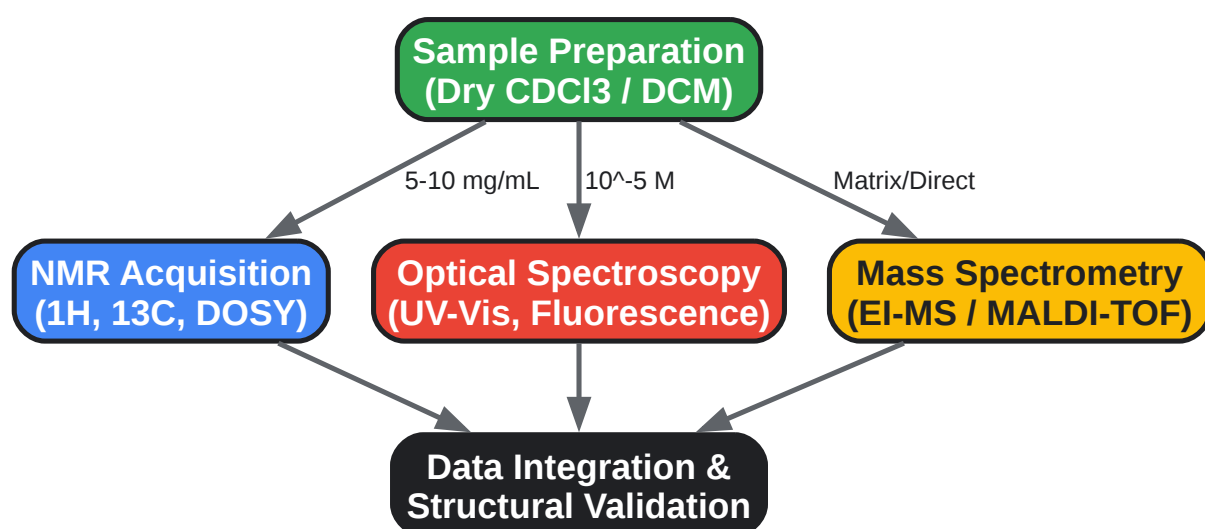
- Stock Preparation: Prepare a 1.0×10^{-5} M stock solution of the analyte in spectroscopic-grade DCM.
- Acquisition: Transfer 3 mL to a standard 10 mm path-length quartz cuvette. Record the absorption spectrum from 200 to 500 nm.
 - Validation Checkpoint: The presence of four distinct peaks (approx. 325, 342, 360, 380 nm) validates the intact anthracene chromophore. Loss of this fine structure or a broad shift to the visible region indicates oxidative degradation to a **2-(bromomethyl)anthracene-9,10-dione** derivative[4].

Mechanistic and Workflow Diagrams



[Click to download full resolution via product page](#)

EI-MS fragmentation pathway of **2-(Bromomethyl)anthracene**.



[Click to download full resolution via product page](#)

Standardized multi-modal spectroscopic workflow for anthracene derivatives.

References

- ResearchGate - Characterization of synthetic polymers by MALDI-MS (MALDI spectra of polymerization products). Available at:[\[Link\]](#)
- PubChem - 9-Bromomethylanthracene | CID 17019. Available at:[\[Link\]](#)
- IndiaMART - **2-(Bromomethyl)anthracene-9,10-dione**. Available at:[\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. 2-\(bromomethyl\)anthracene | 31124-71-7 \[chemicalbook.com\]](#)
- [2. 9-Bromomethylanthracene | C15H11Br | CID 17019 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
- [4. indiamart.com \[indiamart.com\]](#)
- [5. 9-\(bromomethyl\)anthracene | 2417-77-8 \[chemicalbook.com\]](#)
- To cite this document: BenchChem. [Spectroscopic Profiling and Analytical Characterization of 2-(Bromomethyl)anthracene: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8678882/docs#spectroscopic-profiling-and-analytical-characterization-of-2-bromomethyl-anthracene-a-comprehensive-technical-guide\]](https://www.benchchem.com/product/b8678882/docs#spectroscopic-profiling-and-analytical-characterization-of-2-bromomethyl-anthracene-a-comprehensive-technical-guide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)